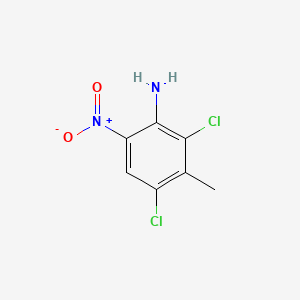

2,4-Dichloro-3-methyl-6-nitroaniline

Description

Structure

3D Structure

Properties

CAS No. |

19853-82-8 |

|---|---|

Molecular Formula |

C7H6Cl2N2O2 |

Molecular Weight |

221.037 |

IUPAC Name |

2,4-dichloro-3-methyl-6-nitroaniline |

InChI |

InChI=1S/C7H6Cl2N2O2/c1-3-4(8)2-5(11(12)13)7(10)6(3)9/h2H,10H2,1H3 |

InChI Key |

QACPCUDGLMXULV-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C(=C1Cl)N)[N+](=O)[O-])Cl |

Synonyms |

2,4-Dichloro-3-methyl-6-nitroaniline |

Origin of Product |

United States |

Synthetic Methodologies for 2,4 Dichloro 3 Methyl 6 Nitroaniline

Established Synthetic Routes and Precursor Utilization

The construction of the 2,4-Dichloro-3-methyl-6-nitroaniline molecule relies on strategic functionalization, typically beginning with a less substituted benzene (B151609) derivative. The order of reactions—chlorination, nitration, and amination—is critical to directing the substituents to the desired positions and achieving a high yield of the final product.

Strategies for Introducing Dichloro and Methyl Substituents

The core structure, a dichlorinated methylbenzene, can be assembled through various pathways. A common and logical starting material is 3-methylaniline (m-toluidine), which already contains the methyl group and an activating amino group. researchgate.netgoogleapis.com A typical strategy involves the following conceptual steps:

Protection of the Amine: The highly activating amino group is often protected, for instance by converting it to an acetanilide. This prevents unwanted side reactions and moderates the directing effect of the group.

Electrophilic Chlorination: The protected precursor undergoes electrophilic chlorination. The acetylamino group and the methyl group direct the incoming chlorine atoms primarily to the ortho and para positions. Sequential chlorination can install the two chlorine atoms at the desired 2- and 4-positions relative to the original amine.

Deprotection: Following chlorination, the protecting group is removed to regenerate the free aniline (B41778).

An alternative approach involves starting with a molecule that already contains some of the required substituents. For example, a synthetic process for the related compound 2,4-dichloro-3-methyl-6-nitrophenol (B1581406) begins with 4-chloro-5-methylphenol, which is then subjected to further chlorination and nitration. google.com This highlights a strategy where a pre-existing halogen and methyl group guide subsequent functionalization.

Methods for Nitro Group Introduction (Nitration)

The introduction of the nitro group (NO₂) is a crucial step, typically achieved through electrophilic aromatic substitution. This reaction is often performed on the 2,4-dichloro-3-methylaniline (B25760) precursor.

The most common method for nitration involves the use of a mixed acid solution containing concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). researchgate.netgoogle.com In this mixture, sulfuric acid acts as a catalyst by protonating the nitric acid, which then loses a molecule of water to form the potent electrophile, the nitronium ion (NO₂⁺).

The reaction conditions, particularly temperature, are critical for achieving high selectivity and preventing the formation of unwanted isomers or poly-nitrated byproducts.

In the synthesis of a related compound, N-methylcarbonyl 2,3-dichloro-6-nitroaniline (B1587157), the nitration of the N-methylcarbonyl 2,3-dichloroaniline (B127971) precursor is carried out at a low temperature, maintained at -5°C or lower and then stirred at +5°C. prepchem.com

For the nitration of 1,2,3-trichlorobenzene, a precursor for a similar dichloro-nitroaniline, the reaction temperature is held between 45°C and 55°C. google.compatsnap.com

The table below summarizes representative conditions for nitration reactions.

| Precursor | Reagents | Temperature | Product | Reference |

| N-methylcarbonyl 2,3-dichloroaniline | Nitric Acid | -5°C to +5°C | N-methylcarbonyl 2,3-dichloro-6-nitroaniline | prepchem.com |

| 1,2,3-trichlorobenzene | Nitric Acid, Sulfuric Acid | 45°C - 55°C | 2,3,4-trichloronitrobenzene (B101362) | google.com, patsnap.com |

| 2-methylaniline (acetylation/nitration) | Mixed Acids (Sulfuric and Nitric) | Controlled | Isomeric mixture of nitro-2-methylaniline | researchgate.net |

Amination Pathways for Aryl Halides or Nitro Compounds

The final amino group can be introduced onto the aromatic ring via two primary strategies: the direct substitution of a halogen (amination of an aryl halide) or the reduction of a pre-existing nitro group.

Amination via Nucleophilic Aromatic Substitution: This pathway is particularly effective when the aromatic ring is activated by electron-withdrawing groups, such as a nitro group. A relevant industrial synthesis for the analogous 2,3-dichloro-6-nitroaniline starts with 2,3,4-trichloronitrobenzene. google.compatsnap.comgoogle.com In this reaction, the precursor is treated with ammonia (B1221849) water (ammonolysis) in an organic solvent. The strong electron-withdrawing effect of the nitro group facilitates the nucleophilic displacement of the chlorine atom at the 4-position by the amino group. google.comgoogle.com

Amination via Reduction of a Nitro Group: This is a classic and widely used method for preparing anilines. If the synthesis is designed to introduce the nitro group before the final amine, the nitro group can be chemically reduced. Common laboratory and industrial methods for this reduction include using iron powder in an acidic medium or stannous chloride (SnCl₂). google.commdpi.com For instance, a synthetic route for 2-chloro-6-methylaniline (B140736) employs iron powder to reduce the nitro group on a precursor molecule in a one-pot reaction. google.com

Reaction Conditions and Catalysis in this compound Synthesis

The efficiency, selectivity, and safety of the synthesis are highly dependent on carefully controlled reaction conditions and the use of appropriate catalysts.

Influence of Temperature and Pressure on Reaction Efficiency

Temperature and pressure are critical parameters that are optimized for each step of the synthesis to maximize yield and minimize reaction time.

Temperature: The optimal temperature varies significantly between reaction types.

Nitration and Chlorination: These electrophilic substitution reactions are often exothermic. Low temperatures are typically employed to control the reaction rate, prevent overheating, and improve regioselectivity. For the chlorination of 4-nitroaniline (B120555) to 2,6-dichloro-4-nitroaniline (B1670479), the initial phase is conducted at 5° to 10°C. google.com

Ammonolysis: In contrast, nucleophilic aromatic substitution reactions, such as the amination of a trichloronitrobenzene precursor, require elevated temperatures to proceed at a practical rate. A patented process for a similar compound specifies reaction temperatures in the range of 60-100°C, with 80°C being optimal. google.com Another variation uses a higher temperature range of 120-150°C. google.com

Pressure: While many synthetic steps are performed at atmospheric pressure, certain reactions benefit from elevated pressure.

Ammonolysis: The amination of 2,3,4-trichloronitrobenzene with ammonia water is carried out in a high-pressure autoclave at 0.2-0.5 MPa. google.com The increased pressure ensures that a high concentration of ammonia remains dissolved in the reaction medium, which accelerates the reaction and contributes to achieving a high yield (over 99%) in a shorter time frame. google.com

The following table details the impact of these conditions on a key ammonolysis step.

| Parameter | Condition | Effect on Reaction Efficiency | Reference |

| Temperature | 60-100°C (80°C preferred) | Higher temperature increases reaction rate for amination. | google.com |

| Pressure | 0.2-0.5 MPa | Increases ammonia concentration, shortens reaction time, improves yield. | google.com |

Role of Acidic and Basic Catalysts

Catalysts are essential for facilitating key transformations in the synthetic sequence.

Acidic Catalysts:

In nitration reactions , concentrated sulfuric acid is the quintessential acidic catalyst. Its role is to facilitate the generation of the highly electrophilic nitronium ion (NO₂⁺) from nitric acid, which is the active agent that attacks the aromatic ring. researchgate.netgoogle.com

In chlorination reactions , acids like hydrochloric acid can serve as the reaction medium and facilitate the process. google.com

Basic Catalysts:

In the amination of 2,3,4-trichloronitrobenzene using ammonia water, a patent describes the addition of a sulfur-containing compound, such as p-hydroxybenzene sulfonic acid, as a catalyst. google.com The use of this catalyst is reported to achieve a good catalytic effect, resulting in a final product yield and selectivity of over 99%, significantly shortening the reaction time and reducing energy consumption. google.com While ammonia itself is the basic nucleophile, the catalyst aids in the substitution process.

Compound Names Table

| Systematic Name | Other Names/Synonyms |

| This compound | 4,6-Dichloro-5-methyl-2-nitroaniline |

| 3-methylaniline | m-toluidine |

| 2,4-dichloro-3-methyl-6-nitrophenol | |

| 4-chloro-5-methylphenol | |

| N-methylcarbonyl 2,3-dichloroaniline | |

| 1,2,3-trichlorobenzene | |

| 2,3-dichloro-6-nitroaniline | DCONA |

| 2,3,4-trichloronitrobenzene | |

| 2-chloro-6-methylaniline | |

| Stannous chloride | Tin(II) chloride |

| 4-nitroaniline | p-nitroaniline |

| 2,6-dichloro-4-nitroaniline | Dichloran |

| p-hydroxybenzene sulfonic acid | Phenol-4-sulfonic acid |

| Nitric acid | |

| Sulfuric acid | |

| Hydrochloric acid |

Solvent Systems for Optimized Yields and Selectivity

The choice of solvent is a determining factor in the synthesis of chlorinated nitroanilines, influencing reaction rates, selectivity, and the ease of product isolation. In related syntheses, such as the preparation of 2,3-dichloro-6-nitroaniline via ammonolysis of 2,3,4-trichloronitrobenzene, aprotic polar solvents are utilized. google.com Solvents like chlorobenzene (B131634) are preferred because their polarity can facilitate the reaction, and the product often precipitates out, simplifying separation. google.com The recyclability of chlorobenzene through simple distillation further enhances its utility in industrial processes. google.com

Another approach involves using water as a solvent in the presence of a catalyst. google.com This method has been shown to produce high yields and selectivity in the synthesis of 2,3-dichloro-6-nitroaniline, offering an environmentally friendlier and safer alternative to organic solvents. google.com In some cases, glacial acetic acid is employed as the reaction medium, particularly during chlorination steps. google.com

Table 1: Mole Fraction Solubility of 2,6-dichloro-4-nitroaniline (a related compound) in Various Solvents at 298.15 K (25 °C) This data is presented to illustrate solvent selection principles for a structurally similar compound.

| Solvent | Mole Fraction (10³x) |

| N-methyl pyrrolidone (NMP) | 135.61 |

| 1,4-Dioxane (B91453) | 57.12 |

| Ethyl acetate | 36.19 |

| Acetonitrile | 22.95 |

| n-Butanol | 13.51 |

| n-Propanol | 11.23 |

| Ethanol (B145695) | 9.42 |

| Ethylene Glycol (EG) | 8.89 |

| Isopropanol | 7.51 |

| Methanol | 6.55 |

| Cyclohexane (B81311) | 0.43 |

| Water | 0.0016 |

Data sourced from the Journal of Chemical & Engineering Data. acs.org

Optimization of Synthetic Yields and Purity

Achieving high yield and purity is paramount in the synthesis of this compound. This requires a multi-faceted approach focusing on minimizing the formation of unwanted side products and employing effective purification methods.

A primary challenge in the synthesis of substituted anilines is the formation of isomers and other by-products. For instance, the production of 2-methyl-6-nitroaniline (B18888) often yields an isomeric mixture that includes 2-methyl-4-nitroaniline. researchgate.net Minimizing such by-products is crucial for obtaining a pure final product.

Several strategies are employed to enhance selectivity and reduce by-product formation:

Catalyst Selection: The use of specific catalysts can dramatically improve reaction selectivity. In the synthesis of 2,3-dichloro-6-nitroaniline, adding a small amount of a sulfur-containing compound as a catalyst resulted in yields and selectivity of over 99%, significantly shortening reaction times and reducing energy consumption. google.com This high selectivity can obviate the need for complex purification steps like column chromatography. google.com

Control of Reaction Conditions: Precise control over temperature and pressure is essential. In one method for preparing 2,3-dichloro-6-nitroaniline, the reaction is conducted at temperatures between 120-150°C. google.com Another optimized process operates at a lower temperature of 80°C under a pressure of 0.3-0.4 MPa, which contributes to higher safety and selectivity. google.com

Following synthesis, the crude product must be purified to remove unreacted starting materials, by-products, and residual reagents. A combination of basic and advanced techniques is used to achieve the desired purity.

Initial Washing and Filtration: A common first step involves filtering the reaction mixture and washing the resulting solid product, or filter cake. Washing with hot water (40-60°C) until the filtrate is neutral is an effective method for removing many inorganic impurities and soluble by-products. google.com

Crystallization: Crystallization is a powerful technique for purification. The choice of solvent is critical, as the target compound should be highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures. For related compounds like 2,6-dichloro-4-nitroaniline, purification is effectively achieved by crystallization from glacial acetic acid or a mixture of acetic acid and alcohol. prepchem.com

Chromatographic Methods: For separations that are difficult to achieve by crystallization alone, chromatographic techniques are employed.

Column Chromatography: This method is sometimes necessary when a synthesis route exhibits lower selectivity. google.com It involves passing the dissolved crude product through a column packed with a stationary phase (like silica (B1680970) gel) and eluting with a solvent system to separate the components based on their different affinities for the stationary phase.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient technique used for both the analysis of product purity and for preparative purification. Purity levels of over 99% have been confirmed using HPLC analysis in the synthesis of related compounds. google.com It provides excellent resolution for separating closely related isomers and other impurities.

Table 2: Summary of Purification Techniques

| Technique | Description | Application Example | Reference |

| Hot Water Washing | Washing the solid product with hot water to remove soluble impurities. | Used to wash the filter cake until neutral. | google.com |

| Crystallization | Dissolving the crude product in a hot solvent and allowing it to cool, causing the pure compound to crystallize. | Recrystallization from glacial acetic acid or an acetic acid/alcohol mixture. | prepchem.com |

| Column Chromatography | Separation based on differential adsorption of components onto a solid stationary phase. | Required for purification when reaction selectivity is low. | google.com |

| High-Performance Liquid Chromatography (HPLC) | A high-resolution separation technique used for analysis and purification. | Used to confirm product purity of >99%. | google.com |

Advanced Spectroscopic and Structural Characterization of 2,4 Dichloro 3 Methyl 6 Nitroaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity3.2.1. Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy for Proton Environment Analysis3.2.2. Carbon-13 Nuclear Magnetic Resonance (13C NMR) Spectroscopy for Carbon Framework Analysis3.2.3. Dynamic NMR (DNMR) for Conformational Dynamics

A comprehensive spectroscopic study of 2,4-Dichloro-3-methyl-6-nitroaniline would be necessary to generate the data required to populate these sections. Such a study would involve the synthesis or acquisition of the compound, followed by analysis using the respective spectroscopic techniques. The resulting data would then allow for a detailed interpretation of its molecular structure and dynamics.

Electronic Absorption Spectroscopy for Electronic Structure

Electronic absorption spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, provides valuable insights into the electronic transitions within a molecule.

The UV-Vis spectrum of nitroaniline derivatives is characterized by absorption bands arising from π → π* and n → π* electronic transitions. In molecules like this compound, the presence of the nitro group (a strong chromophore) and the aniline (B41778) moiety (an auxochrome) conjugated with the benzene (B151609) ring gives rise to distinct absorption bands. The electronic transitions are influenced by the substitution pattern on the benzene ring and the solvent polarity.

For the related compound, 2,4-dichloro-6-nitroaniline (B1218486), the absorption spectrum in ethanol (B145695) shows characteristic peaks that can be attributed to these transitions. The interaction between the electron-donating amino group and the electron-withdrawing nitro group, along with the chloro substituents, modulates the energy levels of the molecular orbitals, thereby affecting the wavelengths of maximum absorption (λmax).

Table 1: Electronic Transitions for a Related Dichloro-nitroaniline

| Solvent | λmax (nm) | Corresponding Transition |

|---|---|---|

| Ethanol | Data not available for the specific compound | π → π* |

Note: Specific experimental λmax values for this compound were not available in the searched literature. The table illustrates the expected transitions based on the analysis of similar compounds.

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation products.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. The exact mass of this compound can be calculated from the isotopic masses of its constituent atoms (Carbon, Hydrogen, Chlorine, Nitrogen, and Oxygen).

Table 2: Exact Mass Determination of a Related Dichloro-nitroaniline

| Compound | Molecular Formula | Computed Exact Mass (Da) |

|---|

Under electron ionization (EI) conditions in a mass spectrometer, this compound would undergo fragmentation, producing a characteristic pattern of fragment ions. The fragmentation of nitroanilines is influenced by the "ortho effect," especially when a nitro group is positioned ortho to an amino group. ecut.edu.cn This can lead to the loss of a water molecule. ecut.edu.cn

Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO2), nitric oxide (NO), and subsequent cleavages of the aromatic ring. For nitroanilines, the loss of NH3 from the protonated molecule is also a possible fragmentation pathway. ecut.edu.cn The presence of chlorine atoms would result in characteristic isotopic patterns for chlorine-containing fragments (due to the 35Cl and 37Cl isotopes), aiding in their identification.

Table 3: Potential Fragmentation Pathways for Substituted Nitroanilines

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) |

|---|---|---|

| [M+H]+ | H2O | [M+H-18]+ |

| [M+H]+ | NH3 | [M+H-17]+ |

| [M]+. | NO2 | [M-46]+. |

X-ray Diffraction for Solid-State Structure

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

A single crystal X-ray diffraction study of this compound would provide precise atomic coordinates, bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and the nature of intermolecular interactions in the solid state.

Despite a thorough search of available scientific literature and crystallographic databases, a single crystal X-ray diffraction study for this compound has not been reported. Therefore, experimental data on its atomic coordinates and bond parameters are not available at this time. Such a study would be valuable for understanding the steric and electronic effects of the substituents on the molecular geometry and crystal packing.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

No published PXRD data for this compound was found. This analysis would typically provide information on the crystalline nature of the compound, including its lattice parameters and phase purity. Without experimental data, a table of diffraction peaks and corresponding d-spacings cannot be generated.

Thermal Analysis for Stability Profiles

Thermogravimetric Analysis (TGA) for Decomposition Characteristics

Specific TGA data detailing the decomposition profile of this compound is not available in the scientific literature. This analysis would determine the temperatures at which the compound begins to decompose and the various stages of its thermal degradation. A data table of temperature ranges and corresponding weight loss percentages cannot be created.

Differential Thermal Analysis (DTA) for Thermal Transitions

No DTA data for this compound could be located. DTA is used to identify thermal events such as melting points, phase transitions, and decomposition temperatures by measuring the temperature difference between the sample and a reference. Consequently, a data table of observed thermal transitions cannot be provided.

Computational and Theoretical Analysis of this compound Remains an Unexplored Area of Research

A thorough investigation into the computational and theoretical chemistry of the specific compound this compound reveals a significant gap in the available scientific literature. Despite the existence of computational studies on structurally similar molecules, such as various dichloronitroanilines and other substituted nitrobenzenes, specific theoretical data for this compound is not publicly accessible.

Computational chemistry, particularly through methods like Density Functional Theory (DFT), provides profound insights into the electronic and structural properties of molecules. These theoretical investigations are crucial for understanding molecular behavior and reactivity. The standard suite of computational analyses typically includes:

Optimized Geometric Parameters: Calculation of the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Conformational Analysis: Identification of different spatial arrangements of the molecule (conformers) and their relative energies to determine the most stable forms.

Vibrational Frequencies: Prediction of the vibrational modes of the molecule, which correspond to the peaks observed in infrared and Raman spectroscopy.

NMR Chemical Shifts: Theoretical prediction of the nuclear magnetic resonance spectrum, which aids in the structural elucidation of the molecule.

Frontier Molecular Orbitals (FMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's reactivity, electronic transitions, and kinetic stability. The energy gap between these orbitals is a key indicator of chemical reactivity.

Electron Density and Charge Distribution: Mapping of the electron density to understand the distribution of charge across the molecule, often calculated using methods like Mulliken, Natural Population Analysis (NPA), or Electrostatic Potential (ESP).

While extensive research employing these techniques has been published for related compounds, the specific substitution pattern of this compound has not been the subject of dedicated computational studies in the reviewed literature. Consequently, detailed data tables for its geometric parameters, vibrational modes, NMR shifts, HOMO-LUMO gap, and atomic charges are not available.

The absence of such fundamental theoretical data precludes a detailed discussion of its molecular properties based on computational chemistry. Further research is required to perform these calculations and elucidate the specific electronic and structural characteristics of this compound, which would be valuable for chemists working on the synthesis and application of related compounds.

Computational Chemistry and Theoretical Investigations of 2,4 Dichloro 3 Methyl 6 Nitroaniline

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help in predicting its reactivity. For 2,4-dichloro-3-methyl-6-nitroaniline, these descriptors can identify which parts of the molecule are electron-rich and likely to react with electrophiles, and which are electron-poor and susceptible to nucleophilic attack.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting how it will interact with other chemical species. dtic.mil It maps the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red or orange) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) signify electron-poor areas susceptible to nucleophilic attack. researchgate.net

For this compound, the MEP surface is expected to show distinct regions of varying potential:

Negative Potential: The most intense negative potential is anticipated around the oxygen atoms of the nitro (NO₂) group due to their high electronegativity and lone pairs of electrons. dtic.milresearchgate.net The amino (NH₂) group's nitrogen atom would also exhibit a region of negative potential, though likely less intense than that of the nitro group's oxygens. These sites are the primary targets for electrophiles and hydrogen bond donors.

Positive Potential: A significant region of positive potential is expected around the hydrogen atoms of the amino group, making them acidic and capable of acting as hydrogen bond donors. The aromatic ring's hydrogen atom would also be associated with a positive potential.

Intermediate/Neutral Regions: The chlorine atoms and the methyl group introduce further complexity. While halogens are electronegative, they can exhibit a phenomenon known as "sigma-hole," a region of positive potential on the outermost portion of the atom, which could influence intermolecular interactions. The carbon atoms of the aromatic ring will have potentials influenced by the cumulative effects of all substituents.

| Molecular Region | Predicted ESP Feature | Illustrative Potential Value (kcal/mol) | Predicted Interaction Type |

|---|---|---|---|

| Oxygen atoms of Nitro Group | Vmin (Negative Minimum) | -35.0 | Electrophilic Attack / H-Bond Acceptor |

| Nitrogen atom of Amino Group | Vmin (Negative Minimum) | -20.5 | Electrophilic Attack / H-Bond Acceptor |

| Hydrogen atoms of Amino Group | Vmax (Positive Maximum) | +45.0 | Nucleophilic Attack / H-Bond Donor |

| Aromatic Ring Face (π-system) | Slightly Negative | -5.0 | π-π stacking / Weak Electrophilic Interaction |

Fukui functions are reactivity indicators derived from density functional theory (DFT) that identify the most reactive sites within a molecule. wikipedia.org They quantify the change in electron density at a specific point when an electron is added to or removed from the system. scm.comfaccts.de

ƒ+(r): This function corresponds to the addition of an electron and points to sites susceptible to nucleophilic attack . The site with the highest ƒ+ value is the most likely to accept an electron.

ƒ-(r): This function relates to the removal of an electron and identifies sites prone to electrophilic attack . The atom with the highest ƒ- value is the most likely to donate an electron.

For this compound, a condensed Fukui function analysis (which assigns values to individual atoms) would likely predict:

Sites for Nucleophilic Attack (ƒ+): The strong electron-withdrawing nature of the nitro group and chlorine atoms deactivates the aromatic ring. Therefore, the carbon atoms attached to or ortho/para to the nitro group (positions 2, 4, and 6) are expected to have the highest ƒ+ values, making them the most probable sites for a nucleophile to attack.

Sites for Electrophilic Attack (ƒ-): The amino group is a powerful activating group. The highest ƒ- values are predicted to be on the nitrogen atom of the amino group and the carbon atoms of the aromatic ring that are ortho/para to the amino group, though the ring positions are heavily influenced by the deactivating groups. The nitrogen atom itself is a very likely site for electrophilic interaction.

| Atom/Position | ƒ+ (for Nucleophilic Attack) | ƒ- (for Electrophilic Attack) | Predicted Reactivity |

|---|---|---|---|

| C2 (ortho to NO₂) | 0.18 | 0.03 | High for Nucleophilic Attack |

| C4 (para to NO₂) | 0.20 | 0.02 | Highest for Nucleophilic Attack |

| C6 (ortho to NO₂) | 0.17 | 0.04 | High for Nucleophilic Attack |

| N (of Amino Group) | 0.05 | 0.25 | Highest for Electrophilic Attack |

| O (of Nitro Group) | 0.08 | 0.15 | Moderate for Electrophilic Attack |

Solvent Effects in Computational Modeling

Gas-phase calculations are a useful starting point, but molecules are typically studied and used in solution. The solvent can significantly alter a molecule's properties and reactivity. Computational models can account for this by simulating the solvent environment. nih.gov

Continuum solvation models are an efficient way to include solvent effects by treating the solvent as a continuous medium with a defined dielectric constant (ε), rather than modeling individual solvent molecules. pyscf.org The solute molecule is placed in a cavity within this continuum, and the model calculates the electrostatic interaction between them.

Polarizable Continuum Model (PCM): This is one of the most widely used models. It creates a solute-shaped cavity in the dielectric continuum and calculates the solute-solvent interaction self-consistently. science.gov For a polar molecule like this compound, using PCM in a polar solvent like ethanol (B145695) or water would be crucial for accurately predicting properties like its dipole moment, absorption spectra (UV-Vis), and the stability of potential intermediates in a reaction. nih.gov

Solvation Model based on Density (SMD): The SMD model is a universal solvation model that builds upon the principles of PCM. scielo.br It is parameterized for a wide range of solvents and includes terms that account for non-electrostatic interactions, such as cavitation and dispersion forces, which can be important for obtaining accurate solvation free energies. researchgate.net Applying the SMD model would provide a more refined prediction of how this compound behaves in various organic solvents or water. scielo.br

It is common for theoretical spectroscopic data (e.g., IR, NMR, UV-Vis) calculated for a single molecule in a vacuum to differ from experimental spectra measured on a bulk sample. nih.gov For this compound, several factors would contribute to these discrepancies, which can be partially addressed by computational methods:

Solvent Effects: As discussed, the solvent can cause shifts in spectroscopic signals. For instance, the absorption maximum in a UV-Vis spectrum can shift depending on solvent polarity (solvatochromism). Using continuum models like PCM or SMD is the first step to correct for this. nih.govnih.gov

Intermolecular Interactions: In a solid or concentrated solution, molecules interact with each other through hydrogen bonding (especially via the NH₂ and NO₂ groups), dipole-dipole interactions, and π-π stacking. These interactions are not captured in a simple gas-phase calculation. More advanced computational methods, such as cluster calculations (modeling a few interacting molecules) or periodic boundary condition calculations (for crystals), can help simulate these effects.

Vibrational Averaging: Theoretical calculations are often performed on a static, optimized geometry (at 0 Kelvin). At room temperature, molecules are constantly vibrating. This vibrational motion can average out certain properties, leading to differences from the calculated static values.

Choice of Functional and Basis Set: The accuracy of DFT calculations is highly dependent on the chosen functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). For molecules with complex electronic features like nitroanilines, the choice of a functional that accurately describes charge transfer and electron correlation is critical for matching experimental data. researchgate.net A systematic comparison of different computational levels of theory is often necessary to find the best agreement with experimental findings.

Chemical Reactivity and Derivatization of 2,4 Dichloro 3 Methyl 6 Nitroaniline

Reactions Involving the Amino Group

The amino group is a key site for a variety of chemical transformations, including acid-base reactions, diazotization, and condensation reactions.

The basicity of an arylamine is a measure of its ability to accept a proton, which is largely dependent on the availability of the lone pair of electrons on the nitrogen atom. In aniline (B41778), these electrons are delocalized into the aromatic π-system, rendering it less basic than aliphatic amines. libretexts.org For 2,4-dichloro-3-methyl-6-nitroaniline, the basicity is further diminished by the presence of strong electron-withdrawing groups (EWGs). tiwariacademy.comdoubtnut.com

The two chlorine atoms and, most significantly, the nitro group, are potent EWGs that pull electron density away from the benzene (B151609) ring and, by extension, from the amino group. libretexts.orgtiwariacademy.com This inductive and resonance effect reduces the electron density on the nitrogen atom, making its lone pair less available to donate to a proton. libretexts.orgtiwariacademy.com Consequently, this compound is expected to be a significantly weaker base than aniline. The methyl group, being an electron-donating group (EDG), slightly counteracts this effect, but its influence is minor compared to the combined deactivating power of the two chloro and one nitro substituent. youtube.com

The nucleophilicity of the amine, its ability to donate its electron pair to an electrophile, is similarly reduced. The decreased electron density on the nitrogen atom makes it a weaker nucleophile, which can affect the rate and feasibility of reactions where the amine acts as the attacking species.

Table 1: Factors Influencing the Basicity of this compound

| Substituent | Position | Electronic Effect | Impact on Amino Group Basicity |

| Nitro (NO₂) | 6 | Strong Electron-Withdrawing (Resonance & Inductive) | Decreases |

| Chloro (Cl) | 2, 4 | Electron-Withdrawing (Inductive) | Decreases |

| Methyl (CH₃) | 3 | Electron-Donating (Inductive & Hyperconjugation) | Increases (Slightly) |

Primary aromatic amines can undergo diazotization, a reaction with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C), to form a diazonium salt. google.comchemicalnote.comresearchgate.net This reaction is a cornerstone of synthetic organic chemistry, providing a versatile intermediate for introducing a wide range of functional groups onto an aromatic ring. chemicalnote.com

For this compound, the diazotization reaction would proceed as follows: The amino group acts as a nucleophile, attacking the nitrosonium ion (NO⁺) formed from the protonation of nitrous acid. chemicalnote.com A series of proton transfers and the elimination of a water molecule lead to the formation of the 2,4-dichloro-3-methyl-6-nitrobenzenediazonium salt.

However, the presence of strong electron-withdrawing groups, such as the nitro group, on the aniline ring can deactivate the amine, making the diazotization reaction slower. quora.com Despite this, the reaction is generally feasible under appropriate conditions. google.com

Once formed, the diazonium salt is a valuable synthetic intermediate. The diazonium group (-N₂⁺) is an excellent leaving group (as dinitrogen gas) and can be replaced by various nucleophiles in what are known as Sandmeyer and related reactions. These transformations allow for the synthesis of a wide array of derivatives that are often difficult to prepare by direct substitution.

Table 2: Potential Transformations of the Diazonium Salt of this compound

| Reagent(s) | Product Functional Group | Reaction Name/Type |

| CuCl/HCl | -Cl | Sandmeyer Reaction |

| CuBr/HBr | -Br | Sandmeyer Reaction |

| CuCN/KCN | -CN | Sandmeyer Reaction |

| KI | -I | Substitution |

| H₂O, Δ | -OH | Hydrolysis |

| HBF₄, then Δ | -F | Balz-Schiemann Reaction |

| H₃PO₂ | -H | Deamination |

| H₂/Pd, Pt, or Ni | -NHNH₂ | Reduction |

The amino group of this compound can react with aldehydes or ketones in a condensation reaction to form Schiff bases, also known as imines. nih.govresearchgate.netekb.eg This reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule, often catalyzed by an acid. nih.govresearchgate.net

The general reaction is: Ar-NH₂ + R-CHO → Ar-N=CH-R + H₂O Where Ar represents the 2,4-dichloro-3-methyl-6-nitrophenyl group.

The formation of Schiff bases is a versatile method for creating new carbon-nitrogen double bonds and synthesizing a wide range of organic compounds. journalijar.comajol.inforesearchgate.netiaea.orgresearchgate.netjecst.org These products can have applications in various fields, including the synthesis of heterocyclic compounds and as ligands in coordination chemistry. researchgate.netekb.eg The reactivity of the aniline derivative in this condensation can be influenced by the electronic effects of its substituents. While the nucleophilicity of the amino group in this compound is reduced, the reaction can often be driven to completion, for instance by removing the water formed during the reaction. nih.gov

Reactions of the Nitro Group

The nitro group is a strong electron-withdrawing substituent that significantly influences the reactivity of the aromatic ring and can itself be chemically transformed.

The reduction of an aromatic nitro group to an amino group is a fundamental transformation in organic synthesis. wikipedia.orgrsc.org This reaction converts an electron-withdrawing nitro group into an electron-donating amino group, drastically altering the chemical properties of the molecule. A variety of reducing agents and conditions can be employed to achieve this transformation. wikipedia.orgunimi.itscispace.comorganic-chemistry.org

Common methods for the reduction of nitroarenes include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or Raney nickel. It is often a clean and efficient method. wikipedia.org

Metal-Acid Systems: A classic method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of an acid, typically hydrochloric acid (HCl). wikipedia.orgscispace.com

Other Reducing Agents: Reagents like sodium hydrosulfite (Na₂S₂O₄), sodium sulfide (B99878) (Na₂S), or transfer hydrogenation reagents like hydrazine (B178648) (N₂H₄) in the presence of a catalyst can also be used. wikipedia.orgunimi.itrsc.org

The reduction of this compound would yield 2,4-dichloro-3-methyl-1,6-diaminobenzene. The reaction proceeds through intermediate species such as nitroso and hydroxylamine (B1172632) derivatives. unimi.it The choice of reducing agent can sometimes allow for the selective reduction of the nitro group in the presence of other reducible functional groups. scispace.comorganic-chemistry.org

Table 3: Common Reagents for Nitro Group Reduction

| Reagent System | Type | Key Features |

| H₂, Pd/C (or PtO₂) | Catalytic Hydrogenation | Generally high yields, clean reaction. |

| Fe, HCl | Metal in Acid | Inexpensive, widely used historically. rsc.org |

| SnCl₂, HCl | Metal Salt in Acid | Milder conditions than Fe/HCl. wikipedia.org |

| Na₂S₂O₄ | Hydrosulfite | Useful for selective reductions. wikipedia.org |

| Hydrazine, Catalyst | Transfer Hydrogenation | Avoids the use of H₂ gas. rsc.orgmdpi.com |

The nitro group is one of the most powerful deactivating groups in electrophilic aromatic substitution (EAS) reactions. numberanalytics.comvaia.comlibretexts.orgquora.comnumberanalytics.com Deactivating groups decrease the reactivity of the aromatic ring towards electrophiles by withdrawing electron density. numberanalytics.comquora.comvedantu.comvedantu.com This makes the ring less nucleophilic and therefore less prone to attack by an electrophile. quora.comquora.com

The nitro group deactivates the ring through two main electronic mechanisms:

Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the ring through the sigma bond framework. vaia.com

Resonance Effect: The nitro group can withdraw electron density from the aromatic ring via resonance, delocalizing the pi-electrons of the ring onto the oxygen atoms of the nitro group. This effect is particularly strong at the ortho and para positions relative to the nitro group. libretexts.orgquora.comvedantu.com

The reactivity of the halogen substituents on the aromatic ring of this compound is a key feature of its chemical profile. These chlorine atoms are susceptible to substitution reactions, a characteristic that is significantly influenced by the other functional groups present on the ring.

Nucleophilic Aromatic Substitution (SNAr) Pathways

The presence of a strong electron-withdrawing nitro group (NO₂) makes the aromatic ring of this compound highly activated towards nucleophilic aromatic substitution (SNAr). youtube.com This type of reaction is distinct from the more common electrophilic aromatic substitution seen with many benzene derivatives. youtube.com In an SNAr reaction, a nucleophile attacks the carbon atom bearing a leaving group (in this case, a chlorine atom). youtube.com

Role of Chlorine Atoms in Directing Substitution and Stability

In this compound, the two chlorine atoms are positioned at the 2- and 4- positions relative to the amino group. The nitro group is at the 6-position, which places it ortho to the chlorine at position 2 and para to the chlorine at position 4. This ortho/para relationship is highly effective for activating the ring toward SNAr reactions. youtube.com The strong electron-withdrawing nature of the nitro group significantly lowers the electron density at these positions, making them more electrophilic and susceptible to nucleophilic attack.

The chlorine atoms themselves serve as good leaving groups in these SNAr reactions. Their electronegativity contributes to the polarization of the C-Cl bond and helps to stabilize the negatively charged Meisenheimer intermediate formed during the substitution process. youtube.com The presence of two activated chlorine atoms allows for the possibility of sequential SNAr reactions, where one or both halogens can be replaced by different nucleophiles, making the molecule a versatile building block for more complex structures. nih.gov

Table 1: Reactivity of Substituents in this compound

| Substituent | Position | Role in SNAr Reactions | Effect on Ring/Intermediate Stability |

|---|---|---|---|

| Nitro (NO₂) | 6 | Strong Activating Group | Stabilizes the negative charge of the Meisenheimer intermediate through resonance. |

| Chlorine (Cl) | 2 | Leaving Group | Activated by the ortho nitro group; contributes to the electrophilicity of the carbon center. |

| Chlorine (Cl) | 4 | Leaving Group | Activated by the para nitro group; contributes to the electrophilicity of the carbon center. |

| Amino (NH₂) | 1 | Directing Group / Site for Derivatization | A strong electron-donating group, though its influence is overcome by the powerful nitro group in SNAr. It is a primary site for other reactions like acylation. |

| Methyl (CH₃) | 3 | Modulating Group | A weak electron-donating group that can slightly influence the reactivity of adjacent positions. |

Derivatization for Advanced Chemical Analysis

The functional groups on this compound allow for specific chemical modifications, or derivatization, to enhance its detection and quantification in analytical procedures.

Acylation and Other Functionalization for Chromatographic Detection

The primary amino group (-NH₂) is a prime target for derivatization. Acylation, the reaction with an acyl halide or anhydride, is a common technique used to modify amines before chromatographic analysis. This functionalization can decrease the polarity of the molecule, which is often beneficial for techniques like gas chromatography (GC). Furthermore, by choosing a specific acylating agent, a chromophore (for UV-Vis detection) or a fluorophore can be introduced into the molecule. For instance, the related compound 2,4-dichloro-6-nitroaniline (B1218486) has been used in the design of fluorescent probes, highlighting the utility of this class of compounds in developing detectable molecules. sigmaaldrich.com This derivatization strategy significantly improves the sensitivity and selectivity of detection in methods like High-Performance Liquid Chromatography (HPLC).

This compound as a Key Synthetic Intermediate

With its multiple reactive sites, this compound stands as a valuable and versatile precursor for the synthesis of more elaborate chemical structures.

Precursor in the Synthesis of Complex Organic Molecules

The strategic placement of two distinct, reactive chlorine atoms, a reducible nitro group, and a derivatizable amino group makes this compound a powerful synthetic intermediate. Related dichloronitroaniline isomers serve as important precursors in various industrial applications. For example, 2,6-dichloro-4-nitroaniline (B1670479) is a key intermediate in the production of azo dyes, such as Disperse Brown 1. wikipedia.org Other related structures, like 2,3-dichloro-6-nitroaniline (B1587157), are important intermediates for pesticides. google.com Furthermore, halogenated compounds activated for SNAr, such as 2,3-dichloroquinoxaline, are used as building blocks for novel pharmaceuticals. nih.gov By analogy, this compound can be used to construct a wide array of complex organic molecules, including dyes, agrochemicals, and materials with specific electronic or photonic properties. The nitro group can be readily reduced to form a second amino group, opening pathways to diamine-based structures, which are themselves precursors to photographic couplers and other complex heterocyclic systems. google.com

Application in Heterocyclic Compound Synthesis

Extensive research has been conducted on the synthesis of heterocyclic compounds from various substituted anilines. These compounds often serve as crucial intermediates in the development of pharmaceuticals, agrochemicals, and dyes. However, based on a thorough review of available scientific literature, there is a notable absence of specific studies detailing the application of This compound as a direct precursor in the synthesis of heterocyclic compounds.

While the specific reactivity of the title compound in cyclization reactions remains undocumented in the reviewed literature, the application of structurally similar nitroanilines in the formation of heterocyclic systems is well-established. For instance, derivatives of nitroaniline are known to be valuable starting materials for producing a variety of heterocyclic structures, including quinoxalines and benzimidazoles. These reactions typically involve the chemical transformation of the nitro and amino groups on the aniline ring to facilitate cyclization with other reagents.

For example, the synthesis of quinoxaline (B1680401) derivatives has been reported from o-phenylenediamine, which can be conceptually derived from the reduction of a corresponding o-nitroaniline. These syntheses often involve condensation reactions with 1,2-dicarbonyl compounds. Similarly, substituted anilines are employed in multi-component reactions, such as the Povarov reaction, to construct tetrahydroquinoline frameworks.

It is important to distinguish This compound from its isomers and other related compounds for which synthetic applications have been reported. Compounds such as 2,4-Dichloro-6-nitroaniline and 2,3-dichloro-6-nitroaniline have been mentioned in the context of chemical synthesis, but specific data on their direct use in forming heterocyclic rings is also limited in the provided search results. For instance, 2,3-dichloro-6-nitroaniline is noted as a reagent in the synthesis of certain quinoxalin-2-ones.

The lack of specific findings for This compound suggests that its potential as a precursor for heterocyclic compounds may be an unexplored area of research or that such applications are not widely reported in publicly accessible scientific databases. Therefore, no detailed research findings or data tables on its specific application in heterocyclic synthesis can be provided at this time.

No Publicly Available Data on the Environmental Transformation Pathways of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no publicly available research detailing the environmental transformation pathways, including photodegradation and biodegradation, specifically for the chemical compound This compound .

The request for an article structured with specific details on photoinactivation processes, degradation products, microbial mediators, and the influence of environmental factors cannot be fulfilled with scientific accuracy. The generation of content for the provided outline would require experimental data that does not appear to exist in published, peer-reviewed literature.

While research is available for structurally similar compounds, the findings are not directly transferable to this compound. The presence, absence, and position of functional groups (such as the methyl group at the 3-position in this case) can significantly alter a molecule's chemical and biological properties, including its susceptibility to degradation and the resulting transformation products.

For context, relevant studies on analogous compounds include:

Photodegradation of 2,4-dichloro-6-nitrophenol (B1219690) (DCNP) : Research on the aquatic photolysis of this related compound shows it undergoes transformation through processes like photoreduction, photonucleophilic substitution, and photoionization, with its anionic form being more photoreactive. nih.gov

Biodegradation of 2-chloro-4-nitroaniline (B86195) (2-C-4-NA) : Studies have identified aerobic degradation pathways mediated by bacteria such as Rhodococcus sp.. nih.govplos.org This process involves initial oxidative hydroxylation and subsequent ring cleavage, with identified intermediates including 4-amino-3-chlorophenol (B108459) and 6-chlorohydroxyquinol. nih.gov

Biodegradation of other substituted anilines : The degradation of various chloro- and methyl-substituted anilines often proceeds through the formation of corresponding catechols, which are then subject to ring cleavage by microbial enzymes. frontiersin.org

However, without specific studies on This compound , any discussion of its environmental fate would be speculative and would not meet the required standards of scientific accuracy. Therefore, the requested article cannot be generated.

Environmental Transformation Pathways of 2,4 Dichloro 3 Methyl 6 Nitroaniline

Biodegradation and Biotransformation Pathways

Anaerobic Biotransformation Processes and Metabolite Identification

Under anaerobic conditions, the biotransformation of nitroaromatic compounds like 2,4-dichloro-3-methyl-6-nitroaniline is primarily driven by microbial activity. The typical initial step in the anaerobic degradation of these compounds is the reduction of the nitro group. nih.gov This process proceeds through nitroso and hydroxylamino intermediates to form the corresponding amine. nih.gov

Based on these analogous pathways, the anaerobic biotransformation of this compound likely proceeds through one or more of the following steps:

Nitro Group Reduction: The -NO2 group is reduced to an amino group (-NH2), forming 2,4-dichloro-3-methyl-6-aminobenzene.

Dechlorination: One or both chlorine atoms are reductively removed from the aromatic ring. This can occur before or after the reduction of the nitro group.

The potential primary metabolites resulting from these initial transformation steps are presented in the table below. It is important to note that these are proposed metabolites based on the degradation of similar compounds and require experimental verification for this compound.

Potential Anaerobic Biotransformation Metabolites of this compound

| Parent Compound | Potential Metabolite | Transformation Step |

|---|---|---|

| This compound | 2,4-Dichloro-3-methyl-6-aminobenzene | Nitro group reduction |

| This compound | 2-Chloro-3-methyl-6-nitroaniline | Reductive dechlorination |

| This compound | 4-Chloro-3-methyl-6-nitroaniline | Reductive dechlorination |

| 2,4-Dichloro-3-methyl-6-aminobenzene | 2-Chloro-3-methyl-6-aminobenzene | Reductive dechlorination |

| 2,4-Dichloro-3-methyl-6-aminobenzene | 4-Chloro-3-methyl-6-aminobenzene | Reductive dechlorination |

Role of Specific Microbial Strains in Degradation

Specific microbial strains have been identified as key players in the degradation of chlorinated nitroaromatic compounds. While research directly implicating strains in the degradation of this compound is limited, studies on analogous compounds provide insight into the types of microorganisms that could be involved.

For example, under anaerobic conditions, strains of Geobacter and Thauera have been shown to utilize 2-chloro-4-nitroaniline (B86195) as a sole carbon and nitrogen source. nih.gov A mixed culture of Geobacter sp. KT7 and Thauera aromatica KT9 demonstrated enhanced degradation of 2-chloro-4-nitroaniline compared to individual strains, suggesting a synergistic relationship. nih.gov Geobacter sp. KT7 was found to first reduce the nitro group, followed by dechlorination, whereas T. aromatica KT9 initiated degradation via dechlorination. nih.gov

Aerobic degradation studies have also identified potent microbial strains. A Rhodococcus sp. strain MB-P1 has been shown to aerobically degrade 2-chloro-4-nitroaniline, utilizing it as a sole source of carbon, nitrogen, and energy. plos.orgresearchgate.net This degradation proceeds through the formation of 4-amino-3-chlorophenol (B108459) and subsequently 6-chlorohydroxyquinol. plos.orgresearchgate.net While these are aerobic processes, the ability of Rhodococcus species to metabolize chlorinated anilines highlights their potential role in the broader environmental fate of these compounds.

The table below lists microbial genera that have been identified in the degradation of related chlorinated nitroaromatic compounds.

Microbial Genera Involved in the Degradation of Chlorinated Nitroaromatic Compounds

| Microbial Genus | Degraded Compound | Environmental Condition | Reference |

|---|---|---|---|

| Geobacter | 2-Chloro-4-nitroaniline | Anaerobic | nih.gov |

| Thauera | 2-Chloro-4-nitroaniline | Anaerobic | nih.gov |

| Rhodococcus | 2-Chloro-4-nitroaniline | Aerobic | plos.orgresearchgate.net |

| Pseudomonas | 4-chloroaniline | Aerobic | academicjournals.org |

| Bacillus | Dichloroanilines | Aerobic | nih.gov |

Kinetic Studies of Biodegradation Rates

Detailed kinetic studies on the biodegradation of this compound are not extensively documented in the available scientific literature. However, research on similar compounds provides a framework for understanding the potential rates of degradation.

For instance, a study on the anaerobic degradation of 2-chloro-4-nitroaniline by a mixed culture of Geobacter sp. KT7 and Thauera aromatica KT9 showed a significant increase in the degradation rate compared to the individual strains, with approximately 45% more of the compound being degraded over the same time period. nih.gov This highlights the importance of microbial consortia in enhancing the kinetics of biodegradation.

Kinetic models, such as first-order kinetics, are often used to describe the biodegradation of organic pollutants. In a study on the degradation of the explosive CL-20 by a Pseudomonas sp., the degradation followed first-order kinetics.

The rate of biodegradation is influenced by several factors, including:

Microbial population: The density and specific activity of the degrading microorganisms.

Substrate concentration: The concentration of the target compound.

Environmental conditions: Factors such as pH, temperature, and the presence of other electron acceptors or donors.

Co-metabolism: The presence of other organic compounds that can support microbial growth and enzyme induction.

Without specific experimental data for this compound, it is difficult to provide precise reaction rate constants.

Hydrolytic Transformation Pathways

Hydrolysis Mechanisms and Kinetic Dependencies

Hydrolysis is a key abiotic degradation pathway for many organic compounds in the environment. For substituted anilines, hydrolysis can lead to the replacement of a substituent, such as a chlorine atom or the amino group, with a hydroxyl group. The mechanism of hydrolysis for chlorinated nitroanilines often involves nucleophilic substitution.

In the case of this compound, the presence of electron-withdrawing nitro and chloro groups on the aromatic ring makes the carbon atoms to which the chlorine atoms are attached susceptible to nucleophilic attack by water or hydroxide (B78521) ions. The hydrolysis of a chloro-substituted aromatic ring generally proceeds via an SNAr (nucleophilic aromatic substitution) mechanism. This mechanism typically involves two steps:

Nucleophilic attack: A nucleophile (e.g., OH-) attacks the carbon atom bearing a leaving group (Cl-), forming a resonance-stabilized intermediate called a Meisenheimer complex.

Departure of the leaving group: The leaving group departs, and the aromaticity of the ring is restored.

The rate of hydrolysis is dependent on the concentration of the substrate and the nucleophile (e.g., hydroxide ions), as well as environmental factors such as temperature.

pH-Dependent Hydrolysis and Reaction Rate Constants

The rate of hydrolysis of this compound is expected to be significantly influenced by pH. Generally, the hydrolysis of chlorinated aromatic compounds is slow at neutral pH but increases under alkaline conditions due to the higher concentration of the stronger nucleophile, the hydroxide ion (OH-).

Specific reaction rate constants for the hydrolysis of this compound are not available in the reviewed literature. However, a patent describing the preparation of 2,6-dichloro-4-nitroaniline (B1670479) mentions adjusting the pH of the aqueous suspension to 9.0 after chlorination, suggesting that the stability of the compound is pH-dependent. google.com

For other nitroaniline compounds, the influence of pH on their stability and extractability has been noted, with maximum extraction efficiency for some isomers observed in the pH range of 4.0-8.0. While this does not directly provide hydrolysis rate constants, it indicates that the chemical form and behavior of these compounds are affected by pH.

Identification of Hydrolytic Products

The primary hydrolytic products of this compound are expected to be the corresponding chloromethyl-nitrophenols, formed by the replacement of one of the chlorine atoms with a hydroxyl group. Based on the principles of nucleophilic aromatic substitution, the chlorine atom that is ortho or para to the strongly electron-withdrawing nitro group is more susceptible to hydrolysis.

A patent describing the alkaline hydrolysis of an isomeric mixture of chloro-methyl-nitroacetanilides indicates that the corresponding p-nitroaniline is precipitated. googleapis.com This suggests that under certain conditions, the amide group can be hydrolyzed without affecting the chloro substituents. However, direct hydrolysis of the chlorinated aniline (B41778) would likely lead to the formation of phenols.

Therefore, the potential hydrolytic products of this compound include:

2-Chloro-4-hydroxy-3-methyl-6-nitroaniline: Formed by the hydrolysis of the chlorine at position 4.

4-Chloro-2-hydroxy-3-methyl-6-nitroaniline: Formed by the hydrolysis of the chlorine at position 2.

Further hydrolysis could potentially lead to the replacement of both chlorine atoms, although this would likely occur at a much slower rate.

Conclusion and Future Research Directions

Summary of Current Understanding on 2,4-Dichloro-3-methyl-6-nitroaniline

Direct scientific literature and experimental data for this compound are exceptionally scarce. Its existence is noted primarily in chemical databases, but it lacks the body of research associated with its isomers, such as 2,4-Dichloro-6-nitroaniline (B1218486) and 2,6-Dichloro-4-nitroaniline (B1670479). sigmaaldrich.combldpharm.comnih.gov

Our current understanding is therefore inferential, based on the fundamental principles of organic chemistry and the known characteristics of its structural analogues. The molecule possesses a rich array of functional groups: an aniline (B41778) amine, a nitro group, two chlorine atoms, and a methyl group, all attached to a benzene (B151609) ring. This specific substitution pattern—with ortho and para chlorine atoms relative to the amine, and an ortho nitro group—suggests a molecule with significant electronic asymmetry and multiple reactive sites. By analogy with other dichloronitroanilines, it is predicted to be a yellow crystalline solid with low solubility in water. wikipedia.org The primary utility of such a compound is expected to be as a chemical intermediate, where its functional groups can be selectively modified to build more complex molecular architectures.

Identification of Knowledge Gaps and Unexplored Research Avenues

The absence of dedicated research on this compound translates into significant knowledge gaps that represent clear opportunities for future investigation.

Validated Synthetic Routes: There is no established, high-yield synthesis protocol for this specific isomer. While general methods for creating substituted nitroanilines exist, such as the nitration of the corresponding dichloro-methylaniline or the amination of a trichloro-methylnitrobenzene, these routes have not been optimized for this target. For example, the synthesis of 2,3-dichloro-6-nitroaniline (B1587157) is achieved via the high-pressure ammonolysis of 2,3,4-trichloronitrobenzene (B101362). google.comchemicalbook.com A systematic study to develop and optimize a synthetic pathway to this compound is a fundamental first step.

Physicochemical and Spectroscopic Characterization: Core empirical data for the compound is missing. There is a complete lack of published experimental data on its fundamental properties. Key unexplored areas include:

Physical Properties: Melting point, boiling point, and solubility in various organic solvents.

Spectroscopic Data: A full spectroscopic profile (¹H NMR, ¹³C NMR, FT-IR, UV-Vis, and mass spectrometry) is needed for unambiguous identification and characterization. The NIST WebBook contains infrared spectrum data for the related isomer 2,4-Dichloro-6-nitroaniline, but not for the methyl-substituted version. nist.gov

Crystallographic Data: Single-crystal X-ray diffraction would provide definitive information on its solid-state conformation, bond lengths, bond angles, and intermolecular interactions.

Reactivity Profile: The chemical reactivity of the compound is entirely unexplored. How the interplay of the methyl, chloro, and nitro groups influences the reactivity of the aniline amine and the aromatic ring is unknown.

Prospects for Advanced Methodological Application

Modern analytical and computational techniques are ideally suited to bridge the knowledge gaps surrounding this compound.

In Situ Spectroscopy: To address the lack of defined synthetic routes, in situ spectroscopic monitoring (such as ReactIR or Raman spectroscopy) could be employed. These techniques would allow for real-time tracking of reaction progress during synthesis attempts, helping to identify reaction intermediates, byproducts, and optimal process parameters. This approach would accelerate the development of an efficient and scalable synthesis.

Advanced Computational Methods: Before undertaking extensive lab work, Density Functional Theory (DFT) and other computational chemistry methods can provide valuable predictive insights. These methods can be used to:

Calculate the ground-state geometry and predict its theoretical spectroscopic signatures (IR vibrational frequencies, NMR chemical shifts).

Model electronic properties such as the electrostatic potential surface, HOMO/LUMO energies, and dipole moment, which govern reactivity.

Predict potential reaction pathways and transition states for its synthesis and subsequent reactions, guiding experimental design. Studies on similar molecules like N,N-dimethyl-p-nitroaniline have successfully used spectroscopic and computational approaches to understand their properties. nih.gov

Potential for Novel Synthetic Applications and Mechanistic Insights

The true potential of this compound lies in its utility as a versatile building block for new molecules. Its multifunctional nature opens several avenues for novel synthetic applications.

Precursor to Diamines: The selective reduction of the nitro group would yield 2,4-dichloro-3-methylbenzene-1,6-diamine . This resulting diamine, which is also uncharacterized, would be a valuable monomer for the synthesis of novel polyamides, polyimides, or benzimidazoles with potentially unique thermal and mechanical properties.

Scaffold for Heterocyclic Chemistry: The aniline functionality is a gateway to a vast array of heterocyclic systems. For instance, condensation reactions with dicarbonyl compounds could lead to novel quinoxaline (B1680401) derivatives. The use of the related 2,3-Dichloro-6-nitroaniline in the synthesis of quinoxalin-2-ones with potential antimicrobial activity has been documented, suggesting a similar potential for this compound. chemicalbook.com

Platform for Cross-Coupling: The two chlorine atoms on the aromatic ring are potential handles for modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This would allow for the introduction of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular frameworks for potential use in medicinal chemistry or materials science.

Development of Novel Dyes: Substituted nitroanilines are classic chromophores. 2,6-Dichloro-4-nitroaniline, for example, is a precursor to an azo dye. wikipedia.org The specific substitution pattern of this compound could lead to dyes with unique colors and photophysical properties.

Table of Mentioned Compounds

Q & A

Q. What are the optimal synthetic routes for 2,4-dichloro-3-methyl-6-nitroaniline, and how do reaction conditions influence yield?

The compound can be synthesized via nitration followed by selective chlorination. A method adapted from Mitchell et al. (1979) involves nitration of a precursor aniline derivative (e.g., 4-fluoro-2-nitroaniline) using N-chlorosuccinimide (NCS) in dry DMF under inert atmosphere . Key parameters:

- Temperature : 0–5°C to minimize side reactions (e.g., over-chlorination).

- Solvent : Anhydrous DMF ensures solubility and stabilizes intermediates.

- Molar ratios : Equimolar NCS to substrate prevents excess reagent decomposition.

Yield typically ranges from 60–75%, with purity confirmed via HPLC (C18 column, acetonitrile/water mobile phase).

Q. How should this compound be stored to ensure stability?

The compound is sensitive to heat and light. Storage recommendations:

- Temperature : –20°C in amber vials to prevent photodegradation.

- Humidity : Desiccated environment (silica gel) to avoid hydrolysis of nitro groups.

- Decomposition : Thermogravimetric analysis (TGA) shows onset degradation at 120°C .

Q. What analytical techniques are suitable for characterizing this compound?

- NMR : H and C NMR (DMSO-d6) identify substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm).

- Mass Spectrometry : ESI-MS ([M+H] expected at m/z 235.5) confirms molecular weight.

- HPLC : Reverse-phase chromatography (C18, 254 nm UV detection) assesses purity (>95% required for research-grade material) .

Advanced Research Questions

Q. How can contradictory data on reduction pathways of nitro groups in this compound be resolved?

Conflicting reports on nitro group reduction (e.g., Fe/HCl vs. catalytic hydrogenation) arise from competing mechanisms:

- Fe/HCl : Produces amine intermediates but risks over-reduction to hydroxylamines.

- H₂/Pd-C : Selective reduction to amine with higher reproducibility (yield >85%) but requires strict control of H₂ pressure (1–2 atm) .

Resolution : Use kinetic studies (UV-Vis monitoring at 450 nm) to track intermediate formation. DFT calculations (e.g., Gaussian 16) can model transition states to predict dominant pathways .

Q. What strategies mitigate competing substitution reactions during functionalization of the chloro groups?

The ortho-chloro group is sterically hindered, leading to preferential para-substitution. Strategies include:

- Nucleophile selection : Bulky nucleophiles (e.g., tert-butoxide) favor para-attack (80% selectivity).

- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states for para-substitution .

Case Study : Substitution with hydroxide yields 3-methyl-4-nitroaniline as the major product (70% yield, confirmed via X-ray crystallography) .

Q. How can trace degradation products be identified in long-term stability studies?

- LC-MS/MS : Detects trace impurities (e.g., quinone derivatives from oxidation) at ppm levels.

- Accelerated stability testing : 40°C/75% RH for 4 weeks simulates 6-month degradation.

- Data analysis : Multivariate analysis (PCA) distinguishes degradation pathways (e.g., nitro → amine vs. nitro → nitroso) .

Methodological Guidance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.